molecular formula C9H6BrN3OS B7537479 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B7537479
M. Wt: 284.13 g/mol
InChI Key: BBIMRUJHYYBGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

  • Photodynamic therapy: A zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing Schiff base, related to 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide, showed promising properties as a photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticancer evaluation: Schiff's bases containing a thiadiazole scaffold and benzamide groups demonstrated significant in vitro anticancer activity against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

  • Antitumor and antioxidant agents: Annulations of 2-amino-1,3,4-thiadiazole with various compounds yielded derivatives with potential antitumor and antioxidant properties (Hamama, Gouda, Badr, & Zoorob, 2013).

  • Fluorescence characteristics: N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles showed excellent photophysical properties, including large Stokes shift and solid-state fluorescence, which are beneficial for various applications (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).

  • Solvent effects on keto/enol equilibrium: The solvent polarizability significantly affected the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, showing potential for chemical analysis and synthesis (Matwijczuk, Karcz, Walkowiak, Furso, Gładyszewska, Wybraniec, Niewiadomy, Karwasz, & Gagoś, 2017).

  • Insecticidal activity: Compounds synthesized with a 1,3,4-thiadiazole moiety showed significant insecticidal activity, particularly against the cotton leaf worm (Mohamed, Ismail, Madkour, Aly, & Salem, 2020).

properties

IUPAC Name

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMRUJHYYBGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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4-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

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